2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1807176-08-4
VCID: VC6902637
InChI: InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
SMILES: C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F
Molecular Formula: C8H4F4N2
Molecular Weight: 204.128

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile

CAS No.: 1807176-08-4

Cat. No.: VC6902637

Molecular Formula: C8H4F4N2

Molecular Weight: 204.128

* For research use only. Not for human or veterinary use.

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile - 1807176-08-4

Specification

CAS No. 1807176-08-4
Molecular Formula C8H4F4N2
Molecular Weight 204.128
IUPAC Name 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
Standard InChI Key CBOIQUHGIYWOAB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the benzonitrile family, characterized by a benzene ring substituted with a nitrile group (-CN). Its molecular formula is C₈H₄F₄N₂, with a molecular weight of 204.128 g/mol. The IUPAC name, 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile, reflects the positions of its functional groups:

  • Amino group (-NH₂) at position 2.

  • Fluoro group (-F) at position 6.

  • Trifluoromethyl group (-CF₃) at position 4.

This substitution pattern creates a sterically and electronically unique framework, influencing reactivity and intermolecular interactions.

Synthetic Methodologies

Multi-Step Organic Synthesis

Although no direct synthesis protocol for 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile is documented, analogous routes for isomers suggest feasible strategies:

  • Bromination and Cyanation:

    • Step 1: Bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin in glacial acetic acid/sulfuric acid yields 4-bromo-2-fluoro-6-(trifluoromethyl)benzene .

    • Step 2: Cyanation via Ullmann-type coupling with cuprous cyanide (CuCN) in quinoline introduces the nitrile group .

    • Step 3: Aminolysis using liquid ammonia replaces bromine with an amino group .

    Modifying starting materials to 2-fluoro-4-(trifluoromethyl)aniline could adapt this pathway for the target compound.

  • Direct Fluorination:
    Electrophilic fluorination of pre-functionalized benzonitriles using Selectfluor® or Xenon difluoride (XeF₂) offers an alternative route, though regioselectivity challenges persist.

Optimization Challenges

Key hurdles include:

  • Regiochemical Control: Ensuring precise positioning of -F and -CF₃ groups requires directing groups or protective strategies.

  • Yield Enhancement: Reported yields for analogues range from 73–75%, contingent on reaction conditions .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >99% purity .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The -CF₃ group enhances thermal resilience, with decomposition temperatures exceeding 250°C.

  • Hydrolytic Sensitivity: The nitrile group resists hydrolysis under acidic conditions but undergoes slow conversion to amides in basic media.

  • Photostability: Fluorine substitution reduces UV-induced degradation, making the compound suitable for light-exposed applications.

Solubility and Partitioning

  • Lipophilicity: LogP values (calculated) approximate 2.8, indicating moderate membrane permeability.

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO, 50 mg/mL).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Huprine Derivatives: Fluorinated acetylcholinesterase inhibitors for Alzheimer’s disease .

  • Antitubercular Agents: Analogous to 6-FABA, which synergizes with host immunity against Mtb .

Agrochemical Development

Fluorinated nitriles are explored as herbicides and fungicides due to their resistance to metabolic degradation.

Comparative Analysis with Structural Analogues

Parameter2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile2-Amino-3-fluoro-6-(trifluoromethyl)benzonitrile2-Amino-6-(trifluoromethyl)benzonitrile
CAS No.1807176-08-41545719558458-11-0
Molecular FormulaC₈H₄F₄N₂C₈H₄F₄N₂C₈H₅F₃N₂
Substitution Pattern2-NH₂, 4-CF₃, 6-F2-NH₂, 3-F, 6-CF₃2-NH₂, 6-CF₃
LogP (Calc.)2.83.12.5
BioactivityAntimicrobial (Predicted)Enzyme Inhibition (Observed)Cytochrome P450 Modulation

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate interactions with biological targets (e.g., TrpE enzyme in Mtb) .

  • Synthetic Scalability: Develop cost-effective, high-yield routes for industrial production .

  • Toxicological Profiling: Conduct in vivo studies to validate safety margins.

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